REACTION_CXSMILES
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[N:1]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[CH:4]=[CH:3][C:2]=1[C:10]([OH:12])=[O:11].[CH2:13](O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>S(Cl)(Cl)=O>[N:1]1[CH:6]=[C:5]([C:7]([O:9][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:8])[CH:4]=[CH:3][C:2]=1[C:10]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11]
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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N1=C(C=CC(=C1)C(=O)O)C(=O)O
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Name
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acid chloride
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
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|
Quantity
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25.9 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)O
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Name
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|
Quantity
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160 mL
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Type
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solvent
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Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The product is recrystallized from ethyl acetate, with the addition of active charcoal
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Name
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Type
|
|
Smiles
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N1=C(C=CC(=C1)C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |